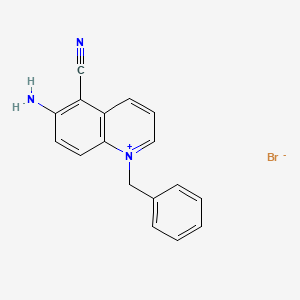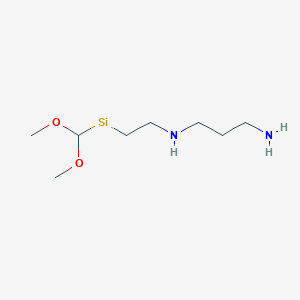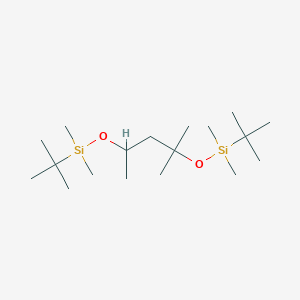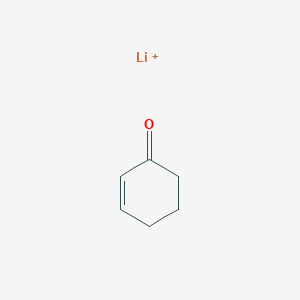
5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one is a compound that belongs to the class of diarylpentanoids. This compound is structurally related to curcumin, a well-known natural product with various biological activities. The presence of both phenolic and methoxy groups in its structure contributes to its potential biological and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The double bonds in the penta-2,4-dien-1-one moiety can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated diarylpentanoids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The biological effects of 5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one are primarily attributed to its ability to modulate various molecular targets and pathways. It can interact with enzymes, receptors, and signaling molecules, leading to the inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and scavenging of free radicals. The compound’s phenolic hydroxyl group plays a crucial role in its antioxidant activity, while the methoxy group enhances its stability and bioavailability.
類似化合物との比較
Similar Compounds
Curcumin: A natural diarylpentanoid with similar structural features but different substitution patterns.
1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one: Another diarylpentanoid with enhanced pharmacokinetic profiles compared to curcumin.
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid: A related compound with a different functional group.
Uniqueness
5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of phenolic and methoxy groups contributes to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development.
特性
CAS番号 |
144425-98-9 |
|---|---|
分子式 |
C18H16O3 |
分子量 |
280.3 g/mol |
IUPAC名 |
5-(4-hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C18H16O3/c1-21-18-13-14(11-12-17(18)20)7-5-6-10-16(19)15-8-3-2-4-9-15/h2-13,20H,1H3 |
InChIキー |
XYMMFCVUZSOXFK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=CC=CC(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)


![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)

![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
methanone](/img/structure/B15163889.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)

